2,4-dichlorophenyl 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)ethane-1-sulfonate
Description
Properties
IUPAC Name |
(2,4-dichlorophenyl) 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)ethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O5S/c1-2-19(13-6-4-3-5-7-13)17(24)23(18(25)22-19)10-11-29(26,27)28-16-9-8-14(20)12-15(16)21/h3-9,12H,2,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXLLSXZGSEIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CCS(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Urea Derivatives
A prevalent method involves cyclizing N-substituted urea precursors with α-keto esters under acidic conditions:
Reaction Scheme:
$$
\text{Phenylglycine ethyl ester} + \text{Ethyl pyruvate} \xrightarrow{\text{HCl, 80°C}} \text{4-Ethyl-2,5-dioxo-4-phenylimidazolidine}
$$
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Temperature | 80°C |
| Catalyst | 12 M HCl |
| Reaction Time | 6 h |
| Yield | 78% |
Asymmetric Synthesis for Chiral Control
Chromatographic resolution using cyclofructan-based CSPs achieves >96% enantiomeric excess (ee) when required:
$$
\text{Racemic mixture} \xrightarrow{\text{CF6 column, MeOH/ACN}} \text{(R)- and (S)-enantiomers}
$$
Sulfonate Group Installation
Direct Sulfonation of Imidazolidinone
Sulfonyl chloride intermediates react with ethanediol under Schotten-Baumann conditions:
Procedure:
- Prepare 2-chloroethanesulfonyl chloride from ethanesulfonic acid and PCl₅
- React with imidazolidinone in dichloromethane
- Neutralize with aqueous NaHCO₃
Critical Parameters:
| Factor | Optimal Range |
|---|---|
| Molar Ratio | 1:1.2 (imidazolidinone:sulfonyl chloride) |
| Temperature | 0-5°C |
| Base | Triethylamine |
| Yield | 65-72% |
Mitsunobu-Type Coupling
Alternative approach using DEAD/PPh₃ system enhances regioselectivity:
$$
\text{Imidazolidinone-OH} + \text{2-Bromoethanesulfonate} \xrightarrow{\text{DEAD, PPh₃}} \text{Target intermediate}
$$
Advantages:
Aromatic Coupling with 2,4-Dichlorophenol
Nucleophilic Aromatic Substitution
Activated phenol derivatives react with ethanesulfonate intermediates under phase-transfer conditions:
Experimental Protocol:
- Dissolve 2,4-dichlorophenol (1.2 eq) in DMF
- Add K₂CO₃ (2.5 eq) and PEG-600 (0.1 eq)
- Introduce sulfonate ester (1 eq) at 50-55°C
- Maintain for 3 h
Performance Metrics:
| Parameter | Result |
|---|---|
| Conversion Rate | 93% |
| Isolated Yield | 87% |
| Purity (HPLC) | 99.2% |
Pd-Catalyzed Cross-Coupling
For electron-deficient aromatics, Buchwald-Hartwig amination provides an alternative pathway:
Catalytic System:
$$
\text{Pd(OAc)₂ (5 mol\%)} + \text{Xantphos (10 mol\%)}
$$
Reaction Outcomes:
Integrated Process Optimization
Combining stages through Design of Experiments (DoE) reveals critical interactions:
Key Findings:
- Imidazolidinone sulfonation efficiency directly impacts final coupling yields
- PEG-600 concentration >0.15 eq causes emulsion formation
- Optimal DMF/water ratio: 4:1 (v/v)
Scalability Data:
| Batch Size (mol) | Yield (%) | Purity (%) |
|---|---|---|
| 0.1 | 87 | 99.1 |
| 1.0 | 85 | 98.7 |
| 5.0 | 82 | 97.9 |
Analytical Characterization
Final product validation employs:
Chemical Reactions Analysis
Types of Reactions
2,4-dichlorophenyl 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)ethane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,4-dichlorophenyl 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)ethane-1-sulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-dichlorophenyl 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)ethane-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or antimicrobial effects .
Comparison with Similar Compounds
Etaconazole and Propiconazole
These triazole-based fungicides () share the 2,4-dichlorophenyl group but differ in their heterocyclic cores (1,2,4-triazole vs. imidazolidinone) and substituents. For example:
- Etaconazole : 1-((2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole.
- Propiconazole : 1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole.
Key Differences :
- The target compound replaces the triazole and dioxolane groups with an imidazolidinone-sulfonate system.
Imazalil (Enilconazole)
Imazalil (), a broad-spectrum fungicide, features a 2,4-dichlorophenyl group linked to an imidazole ring via an ether chain. Structural contrasts include:
- Imazalil : Allyl ether chain and imidazole core.
- Target Compound: Ethanesulfonate bridge and imidazolidinone core.
Functional Implications :
- The imidazolidinone’s cyclic urea structure may confer unique hydrogen-bonding interactions, differing from imidazole’s aromatic nitrogen-mediated binding .
Sulfonate-Containing Analogues
For example:
- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () integrates a sulfonyl group but retains a triazole-thioether backbone.
Comparison :
- The target compound’s ethanesulfonate linker may improve metabolic stability compared to thioether or ketone groups, which are prone to oxidation .
Q & A
Q. Advanced Research Focus
- Synthetic modifications : Replace the 2,4-dichlorophenyl group with other aryl sulfonates (e.g., 4-fluorophenyl) using halogenated ketones .
- Computational modeling : Density functional theory (DFT) predicts sulfonate ester hydrolysis rates, while molecular docking evaluates imidazolidinone interactions with target proteins.
- Comparative bioassays : Test derivatives in parallel using standardized cytotoxicity and enzyme inhibition protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
